molecular formula C11H14N2O2 B1603031 3-Morpholinobenzamide CAS No. 183557-81-5

3-Morpholinobenzamide

Cat. No.: B1603031
CAS No.: 183557-81-5
M. Wt: 206.24 g/mol
InChI Key: ZWZRCLHHZXHALQ-UHFFFAOYSA-N
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Description

3-Morpholinobenzamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Stereospecific Synthesis of Substituted Sulfamidates: Morpholine, including variants like 3-Morpholinobenzamide, is widely used in medicinal chemistry as a building block. It can enhance both pharmacokinetic and pharmacodynamic properties of pharmaceutical ingredients. The synthesis of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates, using a stereospecific strategy from chiral pool material, has been explored (Stojiljkovic et al., 2022).
  • Practical Synthesis of Bridged Bicyclic Morpholines: Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, are crucial in medicinal chemistry research. These compounds, which are morpholine analogues, have been synthesized to provide building blocks for further drug development (Walker et al., 2012).

Pharmacological Activity

  • Morpholine in Drug Design: Morpholine structures, including this compound, are integral in many approved and experimental drugs due to their advantageous properties. Morpholine derivatives have shown a wide range of biological activities and are often key components in enzyme inhibitors and receptor affinity agents (Kourounakis et al., 2020).

Gene Expression and Antisense Research

  • Morpholino Oligos in Gene Knockdown: Morpholino oligos (Morpholinos) are used extensively for knocking down gene expression and are in clinical trials for conditions like Duchene muscular dystrophy. Their cellular uptake is enhanced by conjugation with cell-penetrating peptides, making them powerful tools for gene function studies in animals (Moulton, 2013).

Role in Medicinal Chemistry

  • Morpholines as a Scaffold in Medicinal Chemistry: Morpholine is a common structure in medicinal chemistry due to its contribution to various biological activities and improved pharmacokinetics in bioactive molecules. The synthesis of morpholines, including this compound, is crucial due to their biological and pharmacological importance (Tzara et al., 2020).

Neuropharmacology and Neuroprotection

  • Morphine and Morpholino Compounds in Neuroprotection: Research has explored the protective effects of morphine and morpholino compounds, like SIN-1, against various forms of cellular injury, particularly in the context of neurological disorders. These studies highlight the potential neuroprotective effects of morpholino derivatives in clinical settings (Kim et al., 2001).

Biochemical Analysis

Biochemical Properties

3-Morpholinobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity . This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the expression of specific genes involved in cell growth and differentiation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular processes and functions, highlighting the importance of this compound in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability and activity can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have indicated that this compound can have sustained effects on cellular function, with some changes observed even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . These interactions can affect metabolic flux and the levels of metabolites in the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound in specific cellular compartments . The transport and distribution of this compound are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical activity

Properties

IUPAC Name

3-morpholin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)9-2-1-3-10(8-9)13-4-6-15-7-5-13/h1-3,8H,4-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZRCLHHZXHALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622855
Record name 3-(Morpholin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183557-81-5
Record name 3-(Morpholin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.